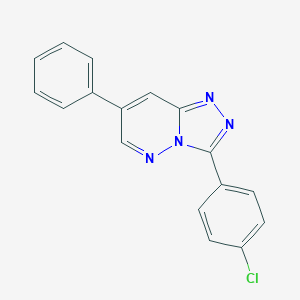
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazine derivatives and has been synthesized using various methods. In
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation and survival. It has been shown to inhibit topoisomerase II activity, which is essential for DNA replication and cell division. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
生化学的および生理学的効果
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that it may cause DNA damage and oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In terms of physiological effects, this compound has been shown to reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- in lab experiments is its broad spectrum of activity. It has been shown to exhibit cytotoxic activity against various cancer cell lines, as well as antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have low toxicity in animal models. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has great potential for future research. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate its mechanism of action and potential applications in other fields, such as antifungal and antiviral therapy. Another area of research could be the development of analogs with improved solubility and bioavailability for in vivo studies. Overall, the future of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is promising, and it has the potential to contribute significantly to various fields of research.
合成法
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 2-cyanopyridine in the presence of a catalyst. The reaction proceeds under reflux conditions, and the final product is obtained after purification through column chromatography. Other methods include the use of microwave irradiation, ultrasound, and solvent-free conditions.
科学的研究の応用
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, this compound has been studied for its antibacterial, antifungal, and antiviral properties.
特性
CAS番号 |
100078-99-7 |
|---|---|
製品名 |
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- |
分子式 |
C17H11ClN4 |
分子量 |
306.7 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H11ClN4/c18-15-8-6-13(7-9-15)17-21-20-16-10-14(11-19-22(16)17)12-4-2-1-3-5-12/h1-11H |
InChIキー |
RSDZPSIUEDTNJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl |
その他のCAS番号 |
100078-99-7 |
同義語 |
9-(4-chlorophenyl)-4-phenyl-1,2,7,8-tetrazabicyclo[4.3.0]nona-2,4,6,8- tetraene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



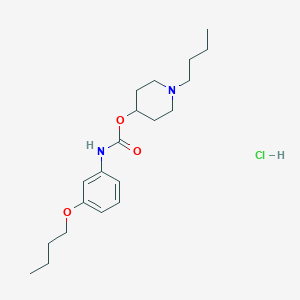
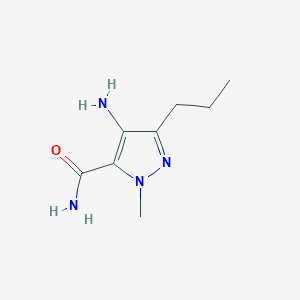
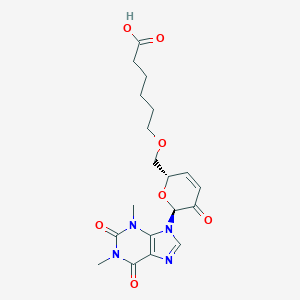
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
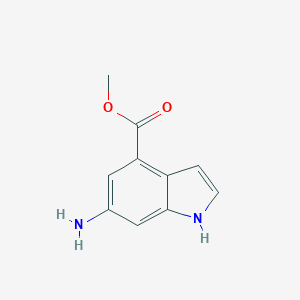
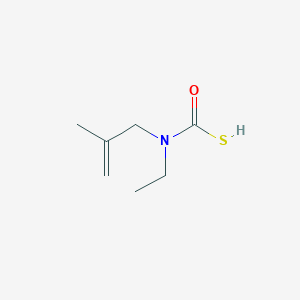
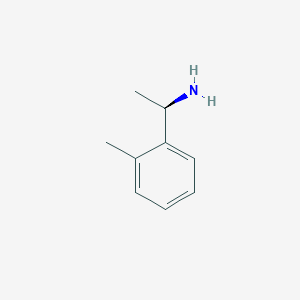
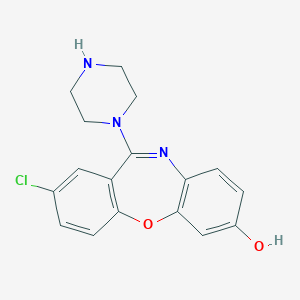
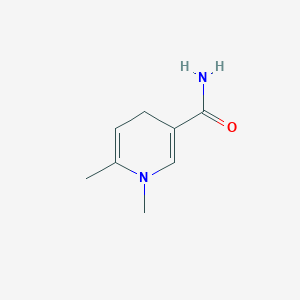
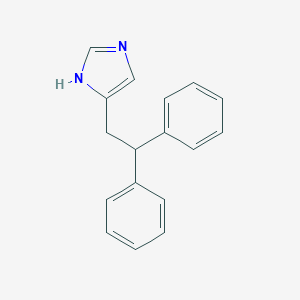
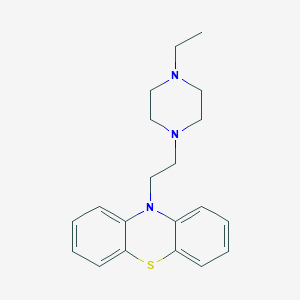
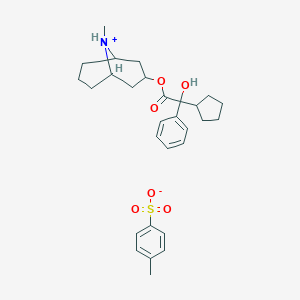
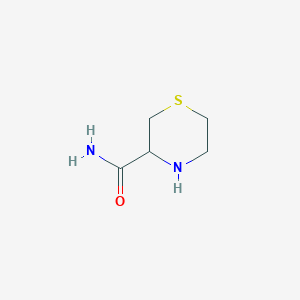
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)